molecular formula C12H13NO3S B2627738 N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide CAS No. 1421476-17-6

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide

Cat. No.: B2627738
CAS No.: 1421476-17-6
M. Wt: 251.3
InChI Key: PBWUTFZSOWBXSG-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide is a heterocyclic compound that combines the structural features of both furan and thiophene rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both furan and thiophene rings in a single molecule can enhance its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted furan and thiophene derivatives.

Scientific Research Applications

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide is unique due to the combination of furan and thiophene rings in a single molecule, which can enhance its reactivity and biological properties compared to compounds containing only one of these rings.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-10(11-2-1-6-16-11)3-5-13-12(15)9-4-7-17-8-9/h1-2,4,6-8,10,14H,3,5H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWUTFZSOWBXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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